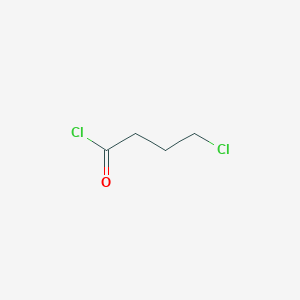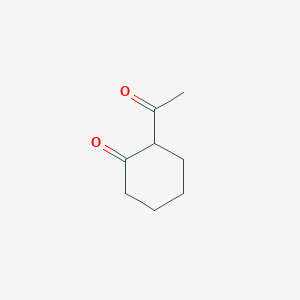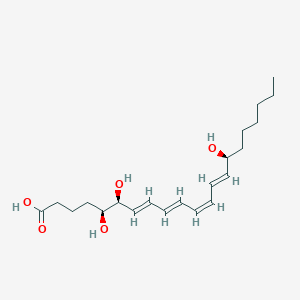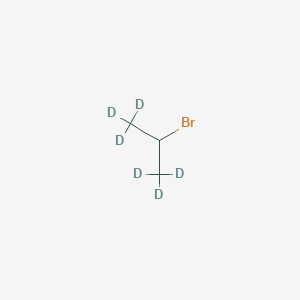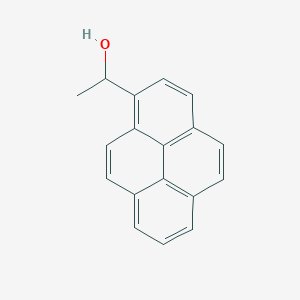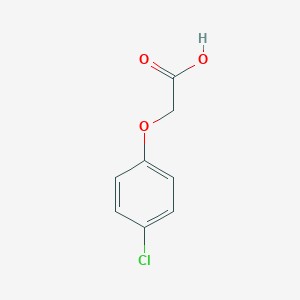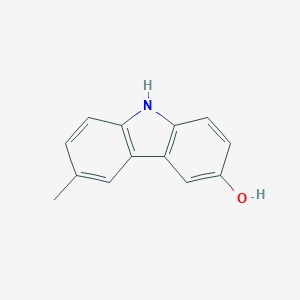
尿素-d4
概述
描述
Urea (2H4) is a nitrogen-containing compound that is a major component of mammalian urine. It is also known as carbamide, and it is produced naturally in the body as a byproduct of protein metabolism. Urea is an important chemical compound, and it has a wide range of applications in scientific research, including biochemical and physiological studies.
科学研究应用
土壤中的氮迁移和转化
尿素-d4用于研究土壤中氮的迁移和转化 . 例如,一项研究调查了在不同土壤含水量下,使用草酸和抑制剂(例如硝化抑制剂、DMPP、脲酶抑制剂和NBPT)对土壤中氮的水平迁移和转化的影响 . 研究发现,在40%的含水量和淹水条件下,施用DMPP的尿素使土壤NH4±N含量显着提高了11.93-14.87% .
肥料效率
This compound用于研究各种肥料的效率。 在一项研究中,分别施用四种氮肥(例如碳酸氢铵、硫酸铵、氯化铵和尿素),并将其与草酸、DMPP和NBPT混合施用 . 研究发现,碳酸氢铵与抑制剂混合施用使土壤NH4±N含量提高了15.42-21.12% .
可持续作物生产
This compound用于研究开发可持续的作物生产方法 . 一项研究发现,纳米尿素与传统肥料联合施用,与通过颗粒尿素施用100%氮相比,可将能源需求降低8-11%,并将能源利用效率提高6-9% . 此外,与N50PK+纳米尿素相比,N75PK+纳米尿素在所有作物中均表现出14%更高的经济产量 .
土壤支持性生产方法
用75% N的纳米尿素进行叶面喷施被认为是一种土壤支持性生产方法 . 这种方法在土壤N和脱氢酶活性方面与传统施肥方法相当<a aria-label="2: 用75% N的纳米尿素进行叶面喷施被认为是一种土壤支持性生产方法2" data-citationid="2f1d59ab-5414-0ca0-2bd8-84ce3b9cca56-28" h="ID=SERP,5015.1" href="https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0284009"
作用机制
Target of Action
Urea primarily targets proteins and nucleic acids in biological systems . It is known to interact with these macromolecules, affecting their stability and function. The exact targets of Urea-d4 may vary depending on the specific biological context, but they are likely to be similar to those of urea.
Mode of Action
Urea-d4, like urea, can establish a network of interactions with its targets . These interactions can involve hydrogen bonding, van der Waals contacts, and other noncovalent interactions . Urea-d4 can interact with both the backbone and side chains of proteins, as well as with nucleic acids . These interactions can lead to changes in the conformation and stability of these macromolecules .
Biochemical Pathways
Urea-d4 is likely to affect the same biochemical pathways as urea. One of the key pathways is the urea cycle, which is responsible for the disposal of excess nitrogen in the form of ammonia . Urea-d4, due to its structural similarity to urea, could potentially interact with and affect this pathway.
Pharmacokinetics
Urea is known to be highly soluble and can be distributed throughout the body, including crossing biological membranes . It is metabolized in the liver and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of Urea-d4’s action would likely be similar to those of urea. Urea is known to cause unfolding of proteins and destabilization of nucleic acids . It can also affect the function of membrane proteins . Given its structural similarity to urea, Urea-d4 could potentially have similar effects.
安全和危害
未来方向
The future of urea production could involve the development of environmentally friendly and cost-effective technologies for ammonia emission mitigation . Another promising direction is the production of Blue Urea, which could be produced using attenuated reaction conditions and hydrogen derived from renewable-powered electrolysis to produce a reduced-carbon alternative .
生化分析
Biochemical Properties
Urea-d4 plays a significant role in biochemical reactions, particularly in the urea cycle, a series of biochemical reactions in organisms that produce urea from ammonia . This process involves several enzymes and proteins, including urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate . Urea-d4 interacts with these biomolecules in a similar manner to urea, participating in the same enzymatic reactions .
Cellular Effects
The effects of Urea-d4 on cellular processes are largely similar to those of urea. Urea is known to be utilized efficiently by cells for growth and photosynthesis . It’s also known to affect the C:N stoichiometry of cells . Given its structural similarity to urea, Urea-d4 is likely to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Urea-d4 is closely related to its interactions with enzymes and other biomolecules. Urea-d4, like urea, is expected to bind to the active site of urease, facilitating the enzyme-catalyzed hydrolysis of urea . This interaction involves hydrogen bonding between Urea-d4 and specific amino acid residues in the enzyme . The hydrolysis of Urea-d4 by urease would result in the production of ammonia and carbamate, similar to the reaction with urea .
Temporal Effects in Laboratory Settings
The effects of Urea-d4 over time in laboratory settings would be expected to mirror those of urea. Urea is known to be stable under standard conditions and does not readily degrade . The long-term effects of Urea-d4 on cellular function would need to be determined through in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Urea-d4 at different dosages in animal models have not been specifically studied. Given its similarity to urea, it is reasonable to expect that it would have similar effects at equivalent dosages. High doses of urea can be toxic, leading to disturbances in the urea cycle and the accumulation of ammonia in the body .
Metabolic Pathways
Urea-d4 is involved in the urea cycle, a key metabolic pathway in many organisms . This cycle involves several enzymes, including urease, and results in the conversion of ammonia, a toxic byproduct of protein metabolism, into urea . Urea-d4, due to its structural similarity to urea, would be expected to participate in the same metabolic pathways .
Transport and Distribution
The transport and distribution of Urea-d4 within cells and tissues would be expected to be similar to that of urea. Urea is transported across cell membranes by specific urea transport proteins . Given its similar structure, Urea-d4 is likely to interact with the same transporters .
Subcellular Localization
The subcellular localization of Urea-d4 has not been specifically studied. Urea, and by extension Urea-d4, is a small, uncharged molecule that can diffuse freely across cell membranes and is found throughout the cell . Its activity is not likely to be confined to any specific subcellular compartment.
属性
IUPAC Name |
1,1,3,3-tetradeuteriourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C(=O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162379 | |
| Record name | (2H4)Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.080 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1433-11-0 | |
| Record name | Urea-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001433110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H4)Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H4)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details





Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for urea-d4?
A1: Urea-d4, also known as (2H4)Urea, has the molecular formula (ND2)2CO. Its molecular weight is 64.09 g/mol. Key spectroscopic data includes characteristic peaks in infrared (IR) spectroscopy due to the C=O and N-D bond vibrations. These differ from urea-h4 (regular urea) due to the isotopic substitution, facilitating differentiation between the two compounds in experimental settings. []
Q2: How does deuteration impact the properties of urea?
A2: Deuteration primarily affects the vibrational frequencies of urea, leading to differences in IR and Raman spectra compared to urea-h4. [] This isotopic effect proves crucial in spectroscopic techniques, particularly in studying molecular dynamics within inclusion compounds. [, , , , ]
Q3: Are there specific materials known to be incompatible with urea-d4?
A3: While urea-d4 exhibits broad compatibility, specific incompatibilities depend on the experimental context. For instance, strong oxidizing agents may react with urea-d4, while certain solvents might disrupt the structure of urea inclusion compounds.
Q4: Does urea-d4 exhibit any catalytic properties?
A5: There is no evidence suggesting inherent catalytic properties of urea-d4. Its primary applications lie in its use as a deuterated host molecule in inclusion compounds and as a solvent in NMR studies. [, , , , ]
Q5: How is urea-d4 employed in computational chemistry and modeling?
A6: Urea-d4 plays a role in validating and refining molecular dynamics simulations. By comparing simulations of urea-h4 and urea-d4 systems, researchers can assess the accuracy of force fields and improve their predictive capabilities. []
Q6: How does urea-d4 interact with guest molecules in inclusion compounds?
A7: Urea-d4 forms hexagonal channel structures that encapsulate linear guest molecules like n-alkanes and α,ω-dibromoalkanes. [, , , , , , , ] The interaction is primarily through van der Waals forces and hydrogen bonding with the urea-d4 channel walls.
Q7: What are the advantages of using urea-d4 in inclusion compound studies?
A8: The primary advantage lies in its ability to simplify spectroscopic analysis. Using urea-d4 renders the host lattice nearly "invisible" in neutron scattering experiments, allowing researchers to focus solely on the dynamics of the guest molecules. [, , , ]
Q8: Can you describe the dynamics of guest molecules within urea-d4 inclusion compounds?
A9: Guest molecules exhibit various motions within the urea-d4 channels, including translational motion along the channel axis and rotational motion about the axis. [, , , , , ] These motions are temperature-dependent and influenced by the guest molecule's size and shape.
Q9: What insights have been gained from studying guest molecule dynamics in urea-d4 inclusion compounds?
A10: These studies have provided valuable information about the restricted environments within the channels. [, , , , , , ] This knowledge is applicable to understanding the behavior of molecules in confined spaces, such as those found in biological systems or porous materials.
Q10: How is urea-d4 utilized in NMR spectroscopy?
A11: Urea-d4 serves as a deuterated solvent in NMR studies, particularly in investigating protein structure and dynamics. [, ] Its use minimizes interference from solvent signals, enhancing the sensitivity and resolution of protein signals.
Q11: What are the advantages of using urea-d4 over other deuterated solvents in NMR?
A12: Urea-d4 is a strong protein denaturant, making it particularly useful for studying unfolded or partially unfolded protein states. [, ] Additionally, its relatively low cost and wide availability make it a practical choice for various NMR applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

